methyl 2-(1H-indazol-5-yloxy)benzoate
Description
Methyl 2-(1H-indazol-5-yloxy)benzoate is a synthetic organic compound featuring a benzoate ester core substituted at the 2-position with an indazol-5-yloxy group. The ester group enhances lipophilicity, influencing membrane permeability and metabolic stability.
Properties
Molecular Formula |
C15H12N2O3 |
|---|---|
Molecular Weight |
268.27 g/mol |
IUPAC Name |
methyl 2-(1H-indazol-5-yloxy)benzoate |
InChI |
InChI=1S/C15H12N2O3/c1-19-15(18)12-4-2-3-5-14(12)20-11-6-7-13-10(8-11)9-16-17-13/h2-9H,1H3,(H,16,17) |
InChI Key |
QDLYAIJCYWRUDA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1OC2=CC3=C(C=C2)NN=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs can be categorized based on core modifications:
Key Observations :
- Indazole vs.
- Piperazine-Quinoline Derivatives (C1–C7): These compounds (e.g., C1 ) exhibit higher molecular weights (~500 g/mol) due to the piperazine-quinoline substituent, which may improve solubility via the basic piperazine nitrogen but reduce blood-brain barrier penetration compared to the indazole analog.
- Sulfonylurea Herbicides (e.g., Bensulfuron-methyl) : Unlike the indazole derivative, sulfonylurea substituents confer herbicidal activity by inhibiting acetolactate synthase in plants .
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